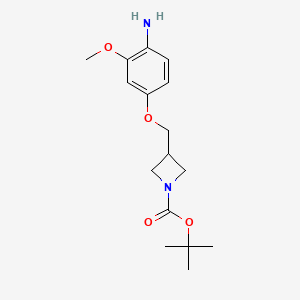
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene is an aromatic compound with the molecular formula C10H11BrFNO3 It is characterized by the presence of bromine, fluorine, isobutoxy, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-Bromo-3-fluoro-2-isobutoxy-benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isobutoxy group onto the benzene ring .
Analyse Des Réactions Chimiques
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene exerts its effects is primarily through its interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-5-nitrobenzene: This compound lacks the isobutoxy group, making it less bulky and potentially less reactive in certain chemical reactions.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: This compound has a methyl group instead of an isobutoxy group, which may affect its solubility and reactivity.
The presence of the isobutoxy group in this compound makes it unique, as it can influence the compound’s physical and chemical properties, such as solubility, reactivity, and binding affinity to target molecules.
Propriétés
IUPAC Name |
1-bromo-3-fluoro-2-(2-methylpropoxy)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(11)3-7(13(14)15)4-9(10)12/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQIBHOXBSQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Bromo-4,4-difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-ylamine](/img/structure/B8123581.png)








![3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)

